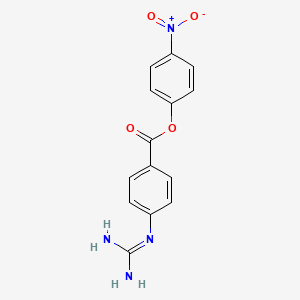

4-Nitrophenyl 4-guanidinobenzoate

描述

4-Nitrophenyl 4-guanidinobenzoate is a chemical compound known for its role as a substrate in enzymatic reactions, particularly with trypsin. It is more water-soluble than other similar compounds, making it a preferred choice in spectrophotometric assays .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for its applications in research and industry .

化学反应分析

Types of Reactions: 4-Nitrophenyl 4-guanidinobenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-guanidinobenzoic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 4-Guanidinobenzoic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl 4-guanidinobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Enzymatic Assays

The compound serves as a substrate in enzymatic assays to study the kinetics of proteases such as trypsin and acrosin. Its hydrolysis leads to the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Inhibition Studies

4-Nitrophenyl 4-guanidinobenzoate is an effective inhibitor of various enzymes:

- Acrosin : It has been shown to inhibit acrosin activity in spermatozoa, indicating potential applications in fertility research and contraceptive development .

- Phenoloxidase : The compound delays the hardening of chorionic membranes in embryos by inhibiting phenoloxidase activity, which may have implications for developmental biology.

Medicinal Chemistry

Research indicates that compounds similar to this compound can serve as lead compounds for developing protease inhibitors that are crucial in treating diseases associated with abnormal protease activity, such as certain cancers and viral infections .

In Vitro Fertilization Studies

Research has demonstrated that this compound effectively inhibits acrosin during in vitro fertilization processes. Studies indicated that varying concentrations of the compound could significantly affect fertilization rates by modulating acrosin activity .

Enzyme Kinetics Studies

Kinetic studies have shown that this compound is a potent inhibitor compared to other known inhibitors like benzamidine. The binding affinity and inhibition kinetics have been characterized using various substrate concentrations, providing insights into its potential therapeutic uses .

作用机制

4-Nitrophenyl 4-guanidinobenzoate acts as a substrate for trypsin and other proteases. It binds to the active site of the enzyme, where it undergoes hydrolysis, releasing 4-nitrophenol. The release of 4-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The compound also inhibits phenoloxidase enzyme, delaying the hardening of the chorionic membrane in embryos .

相似化合物的比较

- 4-Methylumbelliferyl 4-guanidinobenzoate

- 4-Nitrophenyl β-D-glucuronide

- 4-Nitrophenyl α-D-mannopyranoside

- 4-Nitrophenyl decanoate

Uniqueness: 4-Nitrophenyl 4-guanidinobenzoate is unique due to its higher water solubility compared to 4-methylumbelliferyl 4-guanidinobenzoate, making it more suitable for aqueous assays. Its ability to inhibit phenoloxidase enzyme and delay chorionic membrane hardening also sets it apart from other similar compounds .

生物活性

4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is a compound known for its significant biological activity, particularly as an inhibitor of various proteases. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of this compound

This compound is a synthetic compound that serves as a substrate for trypsin and acts as a protease inhibitor. It is soluble in formic acid and exhibits unique properties that make it suitable for spectrophotometric assays and enzyme kinetics studies .

Target Enzymes:

- Phenoloxidase: The primary target of pNPGB is the phenoloxidase enzyme, which plays a crucial role in melanin biosynthesis. Inhibition of this enzyme delays the hardening of the chorionic membrane in embryos.

- Acrosin: pNPGB has been identified as an effective inhibitor of acrosin, a protease involved in sperm function. It binds to acrosin through complex formation with the active site serine residue, demonstrating pseudo-irreversible inhibition .

Biochemical Properties:

- pNPGB is more water-soluble than similar compounds, enhancing its utility in aqueous assays.

- It hydrolyzes to produce 4-guanidinobenzoic acid and 4-nitrophenol, which can be further metabolized by cellular enzymes.

Inhibition Studies

A series of studies have evaluated the inhibitory effects of pNPGB on various enzymes:

-

Acrosin Inhibition:

- In vitro fertilization studies demonstrated that pNPGB effectively inhibits acrosin activity in spermatozoa, with effective dose levels ranging from to M .

- The compound was shown to inhibit amidolytic activity in sperm when mixed with human ejaculate, indicating its potential as a contraceptive agent .

-

Phenoloxidase Activity:

- The inhibition of phenoloxidase by pNPGB leads to delayed chorionic membrane hardening in embryos, suggesting implications for developmental biology and reproductive health.

Pharmacokinetics and Stability

- Storage Conditions: pNPGB maintains stability when stored at -20°C; however, its biological activity may degrade over time if not properly preserved.

- Environmental Factors: The solubility and bioavailability of pNPGB can be influenced by environmental conditions such as pH and temperature, affecting its efficacy in biological systems.

Applications in Scientific Research

This compound is utilized across various fields due to its properties as:

- Enzyme Substrate: Used in active site titration experiments for trypsin and other proteases .

- Protease Inhibitor: A tool for studying enzyme kinetics and inhibition mechanisms relevant to developing treatments for diseases involving proteases .

Comparative Analysis with Similar Compounds

| Compound Name | Solubility | Target Enzyme | Inhibition Type |

|---|---|---|---|

| This compound (pNPGB) | High | Phenoloxidase | Pseudo-irreversible |

| 4-Methylumbelliferyl 4-guanidinobenzoate | Moderate | Trypsin | Reversible |

| 4-Nitrophenyl β-D-glucuronide | Low | Various | Competitive |

Uniqueness: pNPGB's higher water solubility compared to other compounds makes it more suitable for aqueous assays, while its specific inhibitory action on phenoloxidase sets it apart from others like 4-methylumbelliferyl derivatives.

Case Studies

- In Vitro Fertilization Studies:

- Enzyme Kinetics Studies:

属性

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQGBUQTOGYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19135-17-2 (hydrochloride) | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90176041 | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-26-4 | |

| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?

A1: this compound acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]

Q2: How does the structure of this compound contribute to its activity?

A2: The structure of this compound is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []

Q3: Are there any challenges in utilizing this compound as a contraceptive?

A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While this compound demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q5: How does this compound compare to other acrosin inhibitors?

A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with this compound often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。